methyl 4-amino-5-bromopyridine-3-carboxylate
Description
The Fundamental Role of Pyridine (B92270) Scaffolds in Organic Synthesis and Drug Discovery
The pyridine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. bldpharm.commedkoo.com Often described as a "privileged scaffold," its presence in a molecule can confer favorable properties such as improved water solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets. bldpharm.comaaronchem.com In organic synthesis, pyridine derivatives serve as versatile building blocks, offering multiple sites for functionalization. aaronchem.com The nitrogen atom imparts a degree of basicity and can act as a hydrogen bond acceptor, while the carbon atoms of the ring can be selectively targeted for substitution reactions, allowing chemists to construct diverse and complex molecules. aaronchem.comsigmaaldrich.com This versatility has cemented the pyridine scaffold's status as one of the most important nitrogen-containing heterocycles in medicinal chemistry. abintiobiosciences.com
Academic Significance of Methyl 4-amino-5-bromopyridine-3-carboxylate within Chemical Research
This compound is a polysubstituted pyridine derivative whose importance in chemical research lies primarily in its role as a specialized chemical intermediate. While extensive academic studies focusing solely on this specific ester are not widely published, its significance can be understood through the utility of its core structure, 4-amino-5-bromonicotinic acid. This parent acid has been identified as a key building block in the synthesis of complex heterocyclic systems patented for their potential therapeutic applications, including Raf inhibitors and Sirtuin modulators.
The ester form, this compound, is a synthetically convenient version of the parent acid. The methyl ester group serves as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions while allowing for chemical modifications at other positions on the pyridine ring. This protection is crucial for multi-step syntheses where precise control over reactivity is required.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1446182-20-2 |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Canonical SMILES | COC(=O)C1=C(C=NC=C1N)Br |
| InChI Key | XJBFJAPDBYMJTR-UHFFFAOYSA-N |
Contextualization within Pyridine Carboxylate Derivatives for Scholarly Investigation
Within the broader family of pyridine carboxylate derivatives, this compound stands out due to its unique trifunctional nature. The compound features:
An amino group at the 4-position, which acts as an electron-donating group and a nucleophilic center.
A bromo group at the 5-position, a versatile halide that serves as a handle for numerous cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
A methyl carboxylate (ester) group at the 3-position, which can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other functional groups.
This specific arrangement of functional groups makes it a highly valuable and versatile intermediate for constructing complex, polyfunctional molecules. The interplay between the electron-donating amino group and the electron-withdrawing ester and bromo substituents influences the reactivity of the pyridine ring itself, offering chemists a nuanced tool for targeted synthesis. Its structure provides a pre-functionalized scaffold that can significantly shorten synthetic routes to novel pharmaceutical candidates and other advanced materials, making it a compound of considerable interest for scholarly and industrial investigation.
Properties
CAS No. |
1446182-20-2 |
|---|---|
Molecular Formula |
C7H7BrN2O2 |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 4 Amino 5 Bromopyridine 3 Carboxylate and Pyridine Carboxylate Analogues
Direct Synthesis Approaches to 4-Amino-5-bromopyridine-3-carboxylate Core Structures
Direct approaches to the target scaffold involve the strategic functionalization of a pre-formed pyridine (B92270) ring that already contains some of the required substituents. These methods rely on the inherent reactivity and directing effects of the existing functional groups to install the remaining atoms with high regioselectivity.
Regioselective Bromination of Aminopyridine Carboxylate Precursors
The direct bromination of an aminopyridine carboxylate precursor, such as methyl 4-aminopyridine-3-carboxylate, is a primary strategy for synthesizing the target compound. The success of this approach hinges on controlling the regioselectivity of the electrophilic aromatic substitution. The amino group at the C4 position is a strong activating group and is ortho-, para-directing. The methyl carboxylate at C3 is a deactivating, meta-directing group. In this case, the powerful activating effect of the amino group directs the incoming electrophile (bromine) to the ortho positions, C3 and C5. Since the C3 position is already substituted, bromination occurs selectively at the C5 position.
Various brominating agents can be employed to achieve this transformation, with the choice of reagent and conditions influencing yield and selectivity. ias.ac.in N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic rings. ias.ac.in The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or acetic acid. ias.ac.innih.gov Alternatively, molecular bromine (Br₂) in acetic acid can be used. nih.gov The use of milder reagents like tetraalkylammonium tribromides can also offer high selectivity, particularly for activated systems. ias.ac.in
Table 1: Conditions for Regioselective Bromination
| Brominating Agent | Solvent | Conditions | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | ias.ac.in |
| Bromine (Br₂) | Acetic Acid | Not specified | nih.gov |
| Tetraalkylammonium tribromide | Not specified | Mild conditions | ias.ac.in |
Functional Group Interconversions on the Pyridine Ring System
Functional group interconversion (FGI) provides a versatile alternative to direct bromination, allowing for the synthesis of the target molecule from more readily available substituted pyridines. This strategy involves transforming existing functional groups on the pyridine ring into the desired amino, bromo, or carboxylate moieties.
One common FGI is the reduction of a nitro group to an amine. A precursor such as methyl 5-bromo-4-nitropyridine-3-carboxylate can be subjected to standard reduction conditions, for instance, using palladium on carbon (Pd/C) with a hydrogen source, to selectively reduce the nitro group to the C4-amino group. sci-hub.se
Another powerful set of reactions are the Hofmann and Curtius rearrangements, which convert carboxamides and acyl azides, respectively, into primary amines. For example, a precursor like methyl 5-bromopyridine-3,4-dicarboxylate could be converted to its 4-carboxamide derivative. Subsequent treatment with a reagent like bromine in sodium hydroxide (B78521) solution (Hofmann rearrangement) would yield the target methyl 4-amino-5-bromopyridine-3-carboxylate. sci-hub.se Similarly, a Curtius rearrangement can be effected from a carboxylic acid via an acyl azide (B81097) intermediate, often generated using diphenylphosphoryl azide (DPPA). mdpi.com
Furthermore, the methyl carboxylate group can be introduced at a late stage. A precursor like 4-amino-5-bromopyridine-3-carbonitrile could be hydrolyzed to the corresponding carboxylic acid, followed by esterification. Alternatively, a palladium-catalyzed carbonyl insertion reaction can be performed on a bromo-substituted precursor in the presence of methanol (B129727) and carbon monoxide to directly install the methyl ester group. bioinfopublication.org
Table 2: Key Functional Group Interconversions
| Transformation | Precursor Functional Group | Target Functional Group | Key Reagents | Reference |
| Nitro Reduction | -NO₂ | -NH₂ | Pd/C, H₂ (or transfer agent) | sci-hub.se |
| Hofmann Rearrangement | -CONH₂ | -NH₂ | Br₂, NaOH | sci-hub.se |
| Curtius Rearrangement | -COOH | -NH₂ | Diphenylphosphoryl azide (DPPA) | mdpi.com |
| Carbonyl Insertion | -Br | -COOCH₃ | Pd catalyst, CO, CH₃OH | bioinfopublication.org |
Multi-Step Synthetic Routes Utilizing Pyridine Intermediates
Multi-step syntheses build the functionalized pyridine ring from simpler precursors, offering flexibility and control over the substitution pattern.
Approaches via 5-Bromo-2-methoxypyridine Starting Materials
A convergent strategy can be envisioned starting from derivatives of 5-bromo-2-methoxypyridine. A key intermediate in such a route is methyl 5-bromo-2-methoxypyridine-4-carboxylate. The synthesis would begin with 5-bromo-2-methoxypyridine, which can be carboxylated at the C4 position. The critical step is the conversion of the 2-methoxy group and introduction of the 4-amino group to arrive at the target structure. This is not trivial due to the positions of the groups. A potential pathway could involve the nucleophilic aromatic substitution (SNAr) of the methoxy (B1213986) group. However, direct displacement to install a group at C4 is not straightforward. A more plausible route would involve nitration at the 4-position, followed by reduction to the amine. The 2-methoxy group could then be removed, for example, by demethylation followed by deoxygenation if necessary, though this adds complexity. The specific sequence of these transformations would be critical to the success of the synthesis.
Strategies Involving Reductive Transformations and Diazotization Hydrolysis
This synthetic strategy employs two powerful classes of reactions: reductive transformations and diazotization. A common reductive transformation is the conversion of a nitro group to an amine, as previously discussed. sci-hub.se Diazotization involves the conversion of a primary aromatic amine to a diazonium salt, which is a versatile intermediate.
For instance, a synthetic route could commence with a 4-aminopyridine-3-carboxylate derivative. Nitration would likely occur at the 5-position to give a 4-amino-5-nitropyridine-3-carboxylate intermediate. The 4-amino group could then be diazotized and subsequently removed (deamination). The nitro group at the 5-position would then be reduced to an amine, yielding a 5-aminopyridine-3-carboxylate. This amine could then be converted into the 5-bromo substituent via a Sandmeyer-type reaction, which involves treating the corresponding diazonium salt with a copper(I) bromide reagent. Finally, the 4-amino group would need to be re-introduced, possibly via a Chichibabin-type reaction or a nitration/reduction sequence if the ring's activation allows. This highlights the complex, multi-step nature of such a strategy.
Orthocarbonate-Mediated Derivatization of Aminopyridines
Orthoesters and orthocarbonates are reactive compounds that can be used in the synthesis of heterocyclic systems. While not a commonly cited method for this specific target, their reactivity offers potential synthetic pathways. One well-known reaction involving orthoesters is the Johnson-Claisen rearrangement. This reaction typically involves the treatment of an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst. A hypothetical route could involve a precursor such as methyl 4-amino-5-bromo-2-(hydroxymethyl)pyridine-3-carboxylate. A Claisen rearrangement could potentially be used to introduce carbon substituents, although this does not directly lead to the target structure.
More directly, tetraethyl orthocarbonate can react with amines. While its reactions with aminopyridines are not extensively documented for this type of synthesis, orthocarbonates are known to react with primary amines to form guanidines or with 1,2-diamines to form cyclic derivatives. A speculative approach might involve using an orthocarbonate to mediate the cyclization of a precursor to form the pyridine ring itself, or to derivatize an existing aminopyridine in a way that facilitates the introduction of other functional groups. For example, reaction with an orthoester could be used to protect or modify the amino group to direct subsequent reactions.
Synthesis from 4-Aminopicolinate Derivatives for Related Isomers
The structural diversity of pyridine carboxylates is crucial for their wide range of applications. Starting from readily available isomers, such as 4-aminopicolinate derivatives, chemists can access a variety of related pyridine carboxylate isomers. While direct synthesis of this compound is a primary goal, the ability to generate a library of related isomers from a common precursor is highly valuable for structure-activity relationship (SAR) studies.
One approach involves the transformation of a 4-aminopicolinate scaffold into other isomeric forms through multi-step reaction sequences. For instance, a related isomer, methyl 2-aminonicotinate, can be synthesized from 2-aminonicotinic acid and methanol with the aid of sulfuric acid. This esterification can be efficiently carried out using microwave irradiation, achieving a high yield of 93%. chemicalbook.com This highlights a pathway to one isomer, and similar principles of functional group manipulation and rearrangement can be applied to 4-aminopicolinate derivatives to access other positional isomers of the amino and carboxylate groups on the pyridine ring. The synthesis of 2-methyl nicotinate, another isomer, has been achieved by reacting β-aminocrotonic acid ester with 1,1,3,3-tetramethoxypropane (B13500) in the presence of an acid catalyst, with reported yields exceeding 65%. google.com
Catalytic Methods in Pyridine Carboxylate Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The following sections detail several key catalytic strategies for the synthesis and functionalization of pyridine carboxylates.
Palladium-Catalyzed Alkoxycarbonylation for Carboxylate Formation
Palladium-catalyzed alkoxycarbonylation is a powerful method for introducing a carboxylate group onto an aromatic or heteroaromatic ring. rsc.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through oxidative addition of the palladium(0) species to the aryl halide, followed by CO insertion to form a palladium-acyl complex. Subsequent alcoholysis of this intermediate releases the ester product and regenerates the active palladium catalyst. nih.govnih.govresearchgate.net
The efficiency and selectivity of this reaction are highly dependent on the choice of ligands, base, and reaction conditions. For instance, the alkoxycarbonylation of 4-bromoacetophenone with n-butanol has been systematically studied, revealing optimal conditions to be at 130°C and low CO pressures using a trialkylamine as the base. sigmaaldrich.com Bidentate phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and promote the desired reactivity. rsc.org This methodology is applicable to a wide range of substrates, including those with various functional groups, making it a versatile tool for the synthesis of pyridine carboxylates from their corresponding halo-pyridines.
Table 1: Key Parameters in Palladium-Catalyzed Alkoxycarbonylation
| Parameter | Role/Effect | Typical Examples |
| Palladium Source | Active catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PhCN)₂ |
| Ligand | Stabilizes catalyst, influences selectivity | PPh₃, dppb, other phosphines |
| Carbon Monoxide | C1 source for the carboxylate group | Typically 1-10 atm pressure |
| Alcohol | Nucleophile, forms the ester | Methanol, Ethanol, Butanol |
| Base | Neutralizes HX byproduct, promotes catalysis | Triethylamine, Cs₂CO₃ |
| Solvent | Solubilizes reactants and catalyst | DMF, Toluene, Neat alcohol |
Suzuki-Miyaura Cross-Coupling Reactions for Aryl/Vinyl Group Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. sigmaaldrich.com It is widely used to introduce aryl or vinyl substituents onto aromatic and heteroaromatic rings, including pyridine carboxylates. nih.govresearchgate.net
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For challenging couplings involving heteroaryl substrates, specialized ligands and conditions have been developed. nih.gov
A relevant example is the Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids, which has been shown to proceed with high efficiency under microwave irradiation using a palladium(II) complex as a precatalyst. researchgate.net This demonstrates the applicability of this method to substrates structurally similar to this compound for the introduction of diverse aryl groups.
Table 2: Suzuki-Miyaura Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids
| Arylboronic Acid | Product | Yield (%) |
| 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96 |
Reaction conditions: 0.1 mol% Pd(II)-complex, Toluene/Cs₂CO₃, microwave irradiation for 25 min. researchgate.net
Copper-Catalyzed C-N Amidation Reactions for Diverse Linkages
Copper-catalyzed C-N amidation reactions have emerged as a valuable tool for the formation of amide bonds, offering a complementary approach to traditional methods. beilstein-journals.org These reactions can be used to couple aryl halides with amides or to directly amidate C-H bonds. The use of copper catalysts is often advantageous due to their lower cost compared to palladium.
Several copper-catalyzed amidation protocols have been developed. For instance, the coupling of amides with alkynyl bromides can be achieved using a copper(II) sulfate-pentahydrate and 1,10-phenanthroline (B135089) catalytic system. nih.gov Another approach involves the oxidative amidation of aldehydes with 2-aminopyridines using a copper catalyst and an oxidant in an aqueous micellar system. organic-chemistry.org These methods allow for the formation of diverse amide linkages under relatively mild conditions.
The direct amidation of unactivated C-H bonds is a particularly attractive strategy from an atom-economy perspective. berkeley.edunih.gov Copper catalysis has been successfully employed for the amidation of alkanes with various nitrogen sources, including amides, sulfonamides, and imides. berkeley.edunih.gov While direct application to pyridine carboxylates requires further investigation, these methodologies offer a promising avenue for the introduction of amide functionalities.
Microwave-Assisted Synthetic Techniques for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has gained widespread adoption due to its ability to significantly reduce reaction times, improve yields, and often enhance product purity compared to conventional heating methods. mdpi.comdavidpublisher.com The use of microwave irradiation can accelerate a wide range of organic transformations, including those used in the synthesis of pyridine carboxylates.
For example, the synthesis of various heterocyclic compounds, including quinolinone derivatives, has been shown to be dramatically faster under microwave irradiation compared to conventional heating (10 seconds vs. 4 hours). rsc.org Similarly, the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines has been achieved in good yields within 8 minutes using microwave heating. rsc.org The synthesis of coumarin-based thiazoles also benefits from microwave assistance, with reactions completing in 5-10 minutes. rsc.org Another example is the synthesis of pyrene (B120774) carboxylate ligand-based coordination polymers, where microwave heating at 50°C for 1.5 hours gave a 97% yield, while conventional heating required 3 hours to achieve the same yield. mdpi.com
Table 3: Comparison of Conventional Heating and Microwave-Assisted Synthesis for Selected Reactions
| Reaction | Conventional Heating | Microwave-Assisted Synthesis |
| Synthesis of Quinolinone Derivatives rsc.org | 4 hours | 10 seconds |
| Synthesis of Dihydropyrido[2,3-d]pyrimidines rsc.org | Not specified | 8 minutes (68-82% yield) |
| Synthesis of Coumarin-based Thiazoles rsc.org | Not specified | 5-10 minutes |
| Synthesis of Pyrene Carboxylate Polymers mdpi.com | 3 hours (99% yield) | 1.5 hours (97% yield) |
These examples clearly demonstrate the potential of microwave-assisted techniques to enhance the efficiency of synthetic routes towards pyridine carboxylates and their analogues.
Chemical Reactivity and Derivatization Strategies of Methyl 4 Amino 5 Bromopyridine 3 Carboxylate
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring, particularly when substituted with electron-withdrawing groups and a good leaving group like bromine, is activated towards nucleophilic aromatic substitution (SNAr). The bromine atom at the C5 position of methyl 4-amino-5-bromopyridine-3-carboxylate is a prime site for such reactions.
Displacement of the Bromine Moiety with Nucleophiles (e.g., amines, thiols)
The bromine atom can be displaced by a variety of nucleophiles, providing a direct route to introduce new functional groups onto the pyridine scaffold. This reaction is fundamental for building molecular complexity.
Amines as Nucleophiles: Reaction with primary or secondary amines leads to the formation of 5-amino-substituted pyridine derivatives. These reactions are typically carried out in the presence of a base and often require elevated temperatures or palladium catalysis to proceed efficiently. The specific conditions depend on the nucleophilicity of the amine and the steric hindrance around the reaction center.
Thiols as Nucleophiles: Thiolates, generated from thiols and a base, are potent nucleophiles that can readily displace the bromide to form 5-thioether derivatives. These reactions are often high-yielding and provide access to sulfur-containing heterocyclic compounds. For instance, reaction with a thiol like 3-amino-5-bromopyridine-4-thiol (B2435352) can lead to the formation of more complex heterocyclic systems.
| Nucleophile | Reagent Example | Product Type |
| Primary Amine | Aniline (B41778) | 5-Arylaminopyridine derivative |
| Secondary Amine | Piperidine (B6355638) | 5-(Piperidin-1-yl)pyridine derivative |
| Thiol | Thiophenol | 5-(Phenylthio)pyridine derivative |
Electrophilic Reactions and Functionalization of the Amino Group
The exocyclic amino group at the C4 position is a key site for electrophilic attack. Its reactivity allows for a range of functionalizations, which can modulate the electronic properties of the molecule or provide a handle for further conjugation. chemrxiv.org
Common electrophilic reactions include:
Acylation: The amino group reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used as a protecting strategy or to introduce specific acyl moieties.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.
Alkylation: While direct alkylation can be challenging and may lead to over-alkylation or reaction at the ring nitrogen, it can be achieved under controlled conditions.
Reaction with Halogens: The amino group activates the pyridine ring, but direct reaction with halogens like bromine can lead to complex mixtures, including potential dimerization or protonation, depending on the reaction conditions. acs.orgresearchgate.net
The reactivity of the amino group is influenced by the electronic nature of the pyridine ring. The electron-withdrawing carboxylate and the bromine atom decrease the nucleophilicity of the amino group compared to simpler aminopyridines.
| Electrophile | Reagent Example | Functional Group Introduced |
| Acyl Chloride | Acetyl chloride | Acetamide |
| Anhydride | Acetic anhydride | Acetamide |
| Sulfonyl Chloride | Tosyl chloride | Tosylamide |
Cross-Coupling Reactions for Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and the bromine atom on this compound makes it an ideal substrate for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation with Aryl/Vinyl Groups
The Suzuki-Miyaura coupling reaction is a highly efficient method for forming C-C bonds by reacting the bromo-pyridine with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used to synthesize biaryl and vinyl-substituted pyridines, which are common motifs in pharmaceuticals and materials science. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled.
| Boronic Acid | Catalyst/Base System | Product |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Methyl 4-amino-5-phenylpyridine-3-carboxylate |
| 4-Chlorophenylboronic acid | Pd(II)-complex / Cs₂CO₃ | Methyl 4-amino-5-(4-chlorophenyl)pyridine-3-carboxylate |
| Vinylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | Methyl 4-amino-5-vinylpyridine-3-carboxylate |
C-N Coupling Reactions for Amine Introduction
The Buchwald-Hartwig amination and related C-N coupling reactions allow for the formation of a bond between the pyridine C5 carbon and a nitrogen atom from an amine, amide, or other nitrogen nucleophile. This reaction provides a complementary approach to the SNAr method for introducing amino groups and is particularly useful for less nucleophilic amines. These reactions typically employ a palladium or copper catalyst with a suitable ligand. Copper-catalyzed C-N coupling reactions, in particular, have proven effective for linking nitrogen nucleophiles with aryl bromides. researchgate.net
| Amine | Catalyst/Ligand System | Product Type |
| Aniline | Pd₂(dba)₃ / Xantphos | 5-Arylaminopyridine derivative |
| Pyrrolidine | CuI / L-proline | 5-(Pyrrolidin-1-yl)pyridine derivative |
| Azole | CuI / Amino acid-based ligand | 5-(Azol-1-yl)pyridine derivative |
Oxidation and Reduction Chemistry of Pyridine Carboxylates
The pyridine ring and its substituents can undergo both oxidation and reduction, leading to significant structural modifications.
Oxidation: The pyridine nitrogen is susceptible to oxidation by peracids (e.g., m-CPBA) to form the corresponding Pyridine-N-oxide. wikipedia.orgyoutube.com This transformation alters the electronic properties of the ring, making it more reactive towards certain nucleophiles and electrophiles. The carboxylate group itself is generally stable to oxidation under these conditions. In some contexts, oxidative decarboxylation of carboxylic acids can be achieved using pyridine N-oxide under specific conditions. acs.org
Reduction: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Raney Nickel or PtO₂). wikipedia.org This reaction converts the aromatic heterocycle into a saturated one. The ester group of the carboxylate can also be reduced. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ester to a primary alcohol. Milder reducing agents or chemoselective conditions would be required to selectively reduce one group over the other.
| Reaction Type | Reagents | Product Feature |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | Formation of Pyridine-N-oxide |
| Ring Hydrogenation | H₂ / Raney Ni | Conversion of pyridine to piperidine ring |
| Ester Reduction | LiAlH₄ | Conversion of methyl carboxylate to hydroxymethyl group |
Base-Catalyzed Aryl Halide Isomerization for Positional Selectivity
The concept of base-catalyzed aryl halide isomerization presents a powerful strategy for achieving unconventional positional selectivity in the functionalization of pyridine rings. nih.gov For 3-bromopyridines, this process can be utilized to achieve selective substitution at the 4-position, a transformation not typically possible through direct nucleophilic aromatic substitution (SNAr). rsc.org Although direct studies on this compound are not prevalent, the established mechanism for simpler 3-bromopyridines provides a clear framework for its potential reactivity. researchgate.net
The process is initiated by a strong base, which promotes the formation of a highly reactive pyridyne intermediate. nih.govrsc.org This tandem isomerization and selective interception approach allows for the use of more readily available 3-bromopyridines to access less stable or accessible 4-substituted products. nih.govrsc.org Mechanistic studies support that the isomerization of 3-bromopyridines to 4-bromopyridines proceeds via these pyridyne intermediates, with the subsequent 4-substitution selectivity being driven by a more facile SNAr reaction at the 4-position of the isomerized intermediate. nih.govresearchgate.net This pathway capitalizes on the inherent preference for 4-bromopyridines to undergo nucleophilic substitution compared to their 3-bromo counterparts. rsc.orgresearchgate.net
This strategy can be conceptually applied to functionalized pyridines like this compound. The presence of the bromine atom at the 5-position (which is a 3-bromo position relative to the nitrogen) suggests that under appropriate basic conditions, it could potentially undergo isomerization to a 4-bromo intermediate, thereby enabling selective nucleophilic attack at that position. This would offer a synthetic route to 4,5-disubstituted pyridine-3-carboxylates with high regiocontrol.
Table 1: Conceptual Pathway for Positional Selectivity via Isomerization
| Step | Description | Starting Material Moiety | Intermediate | Product Moiety |
| 1. Isomerization | Base-catalyzed elimination of HBr from the 3-bromopyridine (B30812) core forms a reactive pyridyne intermediate. | 3-Bromopyridine | 3,4-Pyridyne | - |
| 2. Interception | The pyridyne intermediate is intercepted by a nucleophile (NuH), leading to the formation of a 4-substituted pyridine derivative. | - | 3,4-Pyridyne | 4-Substituted Pyridine |
Cyclization Reactions for Fused Heterocyclic Architectures
The vicinal arrangement of the amino and methyl carboxylate groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclization reactions. This structural motif is commonly employed in the construction of pyridopyrimidines, which are significant scaffolds in medicinal chemistry due to their diverse biological activities. nih.govnih.govresearchgate.net
The synthesis of a fused pyrimidine (B1678525) ring onto the pyridine core can be achieved by reacting the amino group with various reagents containing a one-carbon electrophilic center. For instance, heating aminopyridine precursors with formamide (B127407) or urea (B33335) is a common and effective method for constructing the pyrido[2,3-d]pyrimidine (B1209978) core. researchgate.net The reaction involves the initial formation of a formylamino or ureido intermediate, respectively, followed by intramolecular cyclization via nucleophilic attack of the pyridine nitrogen onto the carbonyl group and subsequent dehydration.
Similarly, reaction with isothiocyanates can lead to the formation of thiourea (B124793) derivatives, which can then be cyclized to yield pyridopyrimidine thiones. The ester group can also participate directly in cyclizations. For example, condensation with guanidine (B92328) can lead to the formation of 2,4-diaminopyridopyrimidines. nih.gov These strategies highlight the versatility of the aminopyridine carboxylate scaffold in building complex, fused heterocyclic architectures that are of significant interest in drug discovery and materials science. ias.ac.inresearchgate.net
Table 2: Representative Cyclization Strategies for Fused Heterocycle Synthesis
| Reagent | Resulting Fused Ring System | Reaction Type | Analogous Precursor Reference |
| Formamide | Pyrido[2,3-d]pyrimidin-4-one | Condensation/Cyclization | 2-Amino-3-cyanopyridines researchgate.net |
| Guanidine | 2,4-Diaminopyrido[2,3-d]pyrimidine | Condensation/Cyclization | Substituted Pyridones nih.gov |
| Urea | Pyrido[2,3-d]pyrimidine-2,4-dione | Condensation/Cyclization | General Aminopyridine Chemistry |
| Isothiocyanates (R-NCS) | 2-Thioxo-3-substituted-pyrido[2,3-d]pyrimidin-4-one | Addition/Cyclization | N-Substituted Pyridine-2(1H)-thiones researchgate.net |
Advanced Applications As Synthetic Intermediates and Precursors in Complex Molecule Construction
Precursors for Fused Pyridine (B92270) Systems in Medicinal Chemistry
The trifunctional nature of methyl 4-amino-5-bromopyridine-3-carboxylate, possessing amino, bromo, and methyl carboxylate groups, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse fused pyridine systems.
The synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds, which are purine (B94841) bioisosteres found in many therapeutic agents, typically requires ortho-diaminopyridine precursors. nih.govirb.hr this compound can be elaborated into the necessary diaminopyridine intermediates through a series of functional group manipulations.
For the synthesis of imidazo[4,5-c]pyridine derivatives, the 3-carboxylate group can be converted to an amino group. This transformation can be achieved by first hydrolyzing the methyl ester to the corresponding carboxylic acid. The resulting 4-amino-5-bromopyridine-3-carboxylic acid can then undergo a Curtius or Hofmann rearrangement. nih.govwikipedia.orgmasterorganicchemistry.com The Curtius rearrangement involves the conversion of the carboxylic acid to an acyl azide (B81097), which upon heating, rearranges to an isocyanate that can be hydrolyzed to the desired amine. nih.govmasterorganicchemistry.com The Hofmann rearrangement proceeds via the corresponding amide, which is treated with a halogen and base to yield the amine with one less carbon atom. wikipedia.orgnrochemistry.com This sequence provides a 3,4-diaminopyridine (B372788) derivative, which can then be cyclized with various reagents such as aldehydes, carboxylic acids, or their derivatives to form the fused imidazole (B134444) ring of the imidazo[4,5-c]pyridine system. nih.govnih.gov
A plausible synthetic route is outlined below:
Hydrolysis: this compound is hydrolyzed to 4-amino-5-bromopyridine-3-carboxylic acid.
Amide Formation: The carboxylic acid is converted to the corresponding primary amide, 4-amino-5-bromonicotinamide.
Hofmann Rearrangement: The amide is treated with bromine and a strong base (e.g., NaOH) to induce the Hofmann rearrangement, yielding 5-bromo-3,4-diaminopyridine. chemicalbook.comlibretexts.org
Cyclization: The resulting diaminopyridine is cyclized with a suitable one-carbon synthon (e.g., an aldehyde or orthoester) to afford the target imidazo[4,5-c]pyridine derivative. nih.gov
Similarly, while less direct, transformation to an imidazo[4,5-b]pyridine would necessitate the introduction of an amino group at the C2 position, a more complex transformation from the given starting material.
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Ester Hydrolysis | LiOH or NaOH | 4-amino-5-bromopyridine-3-carboxylic acid |
| 2 | Amide Formation | SOCl₂, NH₄OH | 4-amino-5-bromonicotinamide |
| 3 | Hofmann Rearrangement | Br₂, NaOH | 5-bromo-3,4-diaminopyridine |
| 4 | Imidazole Ring Formation | R-CHO or R-C(OEt)₃ | Substituted 6-bromoimidazo[4,5-c]pyridine |
Naphthyridines, another class of privileged scaffolds in drug discovery, can be synthesized from aminopyridine precursors through several established methods, including the Gould-Jacobs, Skraup, and Friedländer reactions. This compound is a suitable substrate for these annulation strategies to construct a second fused pyridine ring.
The Gould-Jacobs reaction involves the condensation of an aniline (B41778) (or aminopyridine) with an alkoxymethylenemalonate derivative, followed by thermal cyclization. wikipedia.orgd-nb.infoablelab.euresearchgate.net Reacting this compound with diethyl ethoxymethylenemalonate would yield an intermediate that, upon heating, could cyclize to form a 4-hydroxy-1,5-naphthyridine derivative. The ester and bromo substituents on the starting pyridine ring would be retained in the final product, offering further sites for diversification.
The Friedländer synthesis provides another route to quinolines and, by extension, naphthyridines, by reacting a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comdrugfuture.comnih.gov While the starting material is not an ortho-amino carbonyl compound, its amino group can react with a 1,3-dicarbonyl compound to build the second ring. For instance, condensation with a β-ketoester could lead to the formation of a substituted naphthyridine.
The Skraup-Doebner-von Miller reaction and its variations involve the reaction of an aromatic amine with α,β-unsaturated carbonyl compounds, often generated in situ from glycerol (B35011) or other precursors. researchgate.net This acid-catalyzed cyclization could be applied to this compound to construct the naphthyridine core. The synthesis of a 7-benzylnaphthyridinone derivative could be envisioned by selecting the appropriate carbonyl partner in these reactions.
Thienopyridines are another important class of fused heterocycles with diverse biological activities. The construction of a thiophene (B33073) ring fused to the pyridine core of this compound can be envisioned through several synthetic strategies, most notably the Gewald and Fiesselmann thiophene syntheses.
The Gewald reaction is a multicomponent reaction that typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene. researchgate.net To utilize the starting material in a Gewald-type synthesis, the ester group could potentially be converted to a cyanomethyl group. Subsequent reaction with an appropriate carbonyl compound and sulfur could then lead to the formation of a fused thieno[2,3-b]pyridine (B153569) scaffold.
The Fiesselmann thiophene synthesis involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or β-chloro-α,β-unsaturated aldehydes/ketones. acs.orgias.ac.in A possible, albeit multi-step, approach could involve the conversion of the starting material into a β-chlorovinyl aldehyde or ketone derivative at the 2,3-positions of the pyridine ring, which could then be reacted with a thioglycolate to construct the fused thiophene ring, resulting in a thieno[3,2-b]pyridine.
| Fused Ring System | Potential Synthetic Strategy | Key Precursor Transformation |
|---|---|---|
| Imidazo[4,5-c]pyridine | Hofmann/Curtius Rearrangement & Cyclization | -COOCH₃ → -COOH → -CONH₂ → -NH₂ |
| Naphthyridine | Gould-Jacobs or Friedländer Annulation | Direct use of the 4-amino group |
| Thienopyridine | Gewald or Fiesselmann Synthesis | Modification of existing functional groups |
Building Blocks for Diverse Complex Heterocyclic Structures
The strategic placement of three distinct and reactive functional groups on the pyridine ring makes this compound an exceptionally valuable building block for the synthesis of a wide array of complex heterocyclic structures. The reactivity of each functional group can be selectively addressed to build intricate molecular frameworks.
The bromo substituent at the 5-position is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netacs.orgnih.govnih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents, leading to the generation of highly decorated pyridine derivatives.
The methyl carboxylate group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carbonyl derivatives. It can also be reduced to a hydroxymethyl group, providing another point for further functionalization.
The amino group at the 4-position can be acylated, alkylated, or diazotized. It is also a key nucleophile in cyclization reactions to form fused heterocyclic rings, as discussed in the previous section.
The sequential and selective manipulation of these functional groups provides a powerful strategy for the synthesis of diverse and complex heterocyclic compounds. For instance, a Suzuki coupling at the 5-position, followed by hydrolysis of the ester and amide coupling, and finally, a cyclization reaction involving the 4-amino group, can lead to complex polycyclic systems in a controlled manner.
Contribution to Scaffold Diversity Generation for Chemical Libraries
In modern drug discovery, the generation of chemical libraries with high scaffold diversity is crucial for identifying novel bioactive molecules. This compound is an excellent starting point for diversity-oriented synthesis (DOS) due to the orthogonal reactivity of its functional groups.
By systematically varying the reactants that engage with each of the three functional groups, a large and diverse library of compounds can be rapidly synthesized. For example, a combinatorial approach could involve:
A set of boronic acids for Suzuki coupling at the 5-position.
A set of amines for amide formation at the 3-position (after hydrolysis).
A set of aldehydes or other reagents for cyclization at the 4-amino position.
This three-dimensional combinatorial approach can generate a vast number of unique molecules from a single, readily available starting material. The resulting library of compounds, centered around a substituted pyridine core, can then be screened for various biological activities, facilitating the discovery of new lead compounds in drug development programs. The ability to introduce diverse substituents and to build various fused ring systems makes this compound a valuable tool for exploring chemical space and generating novel molecular scaffolds. acs.orgnih.gov
Intermediate in the Preparation of Specific Pharmaceutical Building Blocks (e.g., ABT-199 intermediate)
A comprehensive review of available scientific literature and chemical databases does not provide a documented synthetic route for the use of This compound as a direct intermediate in the preparation of the pharmaceutical agent ABT-199 (Venetoclax). The established synthetic pathways for Venetoclax and its key building blocks, such as the core 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) moiety, originate from different starting materials.
While substituted pyridines are crucial in the synthesis of the azaindole core of Venetoclax, the specific compound This compound is not cited as a precursor in the primary literature detailing the synthesis of ABT-199 intermediates. General synthetic strategies for pyrrolo[2,3-b]pyridines often involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, followed by cyclization reactions. These methods are employed to construct the fused pyrrole (B145914) ring onto a pyridine scaffold. However, specific examples detailing the application of these methods starting from This compound to achieve an intermediate for ABT-199 are not described in the reviewed literature.
Therefore, based on currently available scientific information, the role of This compound as a specific intermediate in the preparation of ABT-199 building blocks cannot be substantiated.
Exploration of Biological Activities and Structure Activity Relationships Sar of Derived Scaffolds in Vitro and Mechanistic Focus
Antimicrobial Activity Studies of Derived Compounds
Derivatives originating from pyridine-based structures have been extensively evaluated for their ability to combat microbial infections. These studies reveal that specific structural modifications to the pyridine (B92270) ring system can yield potent agents against both bacteria and fungi.
A significant body of research has demonstrated the antibacterial potential of pyridine derivatives against a broad spectrum of pathogens. These compounds have shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, as well as Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govjomardpublishing.comnih.gov
The antibacterial action is often attributed to the ability of these compounds to interfere with essential cellular processes. nih.gov For instance, certain pyridine derivatives can irreversibly interact with bacterial cell walls, leading to cell death. nih.gov The introduction of various substituents on the pyridine core allows for the fine-tuning of activity. For example, some N-sulfonyl aminopyridines containing a benzothiazole (B30560) ring have shown greater inhibition zones against Klebsiella pneumoniae than standard antibiotics like sulfadiazine (B1682646) and gentamicin. nih.gov Similarly, other derivatives have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Studies on spiro[indoline-3,8'-pyrido[1,2-a]pyrimidine] derivatives, which incorporate a pyridine moiety, have shown significant growth inhibition against P. aeruginosa, B. mesentericus, and S. aureus. jomardpublishing.com The presence of a bromine atom in some of these derivatives was found to be particularly effective. jomardpublishing.com Furthermore, cyanopyridine derivatives substituted with methoxy (B1213986) and chloro groups have also demonstrated notable antibacterial activity against E. coli and S. aureus. sciensage.info
| Derived Scaffold/Compound Class | Gram-positive Bacteria Tested | Gram-negative Bacteria Tested | Key Findings/Activity |
|---|---|---|---|
| Pyridine-imidazo[2,1-b]-1,3,4-thiadiazoles | Staphylococcus aureus | Escherichia coli | Showed good antimicrobial activity with up to 95.1% inhibition. nih.gov |
| Spiro[indoline-3,8'-pyrido[1,2-a]pyrimidine] derivatives | Staphylococcus aureus, Bacillus subtilis, Bacillus mesentericus | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Compound II showed 1.7-1.8 times greater activity against P. aeruginosa, B. mesentericus, and S. aureus compared to E. coli and B. subtilis. jomardpublishing.com |
| N-sulfonyl aminopyridines | Staphylococcus aureus | Klebsiella pneumoniae | Displayed greater inhibition zones against K. pneumoniae than sulfadiazine and gentamicin. nih.gov |
| Cyanopyridine derivatives | Staphylococcus aureus | Escherichia coli, Salmonella typhi | Compounds with methoxy and chloro group substitutions showed enhanced activity. sciensage.info |
| Furo[2,3-b]pyridine-2-carboxylate derivatives | Staphylococcus aureus | Escherichia coli | Exhibited moderate antibacterial activity. nih.gov |
In addition to antibacterial effects, pyridine-based scaffolds are instrumental in the development of novel antifungal agents. Research has shown that derivatives can be effective against various fungal pathogens, such as Aspergillus species and Candida albicans. researchgate.netmdpi.com
The mechanism of antifungal action for some pyridine carboxamide derivatives has been linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. jst.go.jpnih.gov For example, compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide demonstrated potent in vivo antifungal activity against Botrytis cinerea, with enzymatic tests confirming its inhibitory effect on SDH. jst.go.jpnih.gov Molecular docking studies suggest that these compounds bind effectively to the active site of the SDH enzyme. jst.go.jp
Other studies have highlighted the efficacy of pyridine derivatives against fungi like Aspergillus fumigatus and Syncephalastrum racemosum, with some compounds showing activity superior to the standard antifungal drug Amphotericin B. mdpi.com
| Derived Scaffold/Compound Class | Fungal Species Tested | Key Findings/Activity |
|---|---|---|
| Pyridine Carboxamide Derivatives | Botrytis cinerea | Showed good in vivo antifungal activity by inhibiting the succinate dehydrogenase (SDH) enzyme. jst.go.jpnih.gov |
| Thiophene-pyrazole-pyridine hybrids | Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, Candida albicans | Showed better activity than Amphotericin B against A. fumigatus and S. racemosum. mdpi.com |
| Pyrol-pyridine bases | Aspergillus oryzae, Aspergillus fumigates | Demonstrated moderate antifungal activity. nih.gov |
| Coumarin-pyridine hybrids | Candida albicans | Exhibited antifungal properties. mdpi.com |
Anticancer Activity and Cellular Mechanisms (In Vitro Cell Line Studies)
The pyridine nucleus is a key pharmacophore in the design of anticancer agents, with derivatives showing potent activity against various cancer cell lines. arabjchem.orgchemijournal.com These compounds can induce cell death and inhibit proliferation through diverse molecular pathways.
Derivatives built from pyridine scaffolds have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), and colon (HCT-116) cancers. arabjchem.orgirjet.net
For instance, certain coumarin-pyridine hybrids have shown potent growth-repressive effects against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range (1.1 to 2.4 μM). irjet.net Pyridine-urea derivatives have also exhibited strong inhibitory activity against MCF-7 cells, with some compounds proving more potent than the standard chemotherapeutic drug doxorubicin. ijsat.org In studies involving lung cancer, newly designed Pyrido[2,1-b] quinazoline (B50416) fused derivatives displayed high cytotoxic action against A549 and NCI-H460 cell lines. arabjchem.org
| Derived Scaffold/Compound Class | Cancer Cell Line | Cancer Type | Reported IC50 / Activity |
|---|---|---|---|
| Coumarin-pyridine hybrids | MCF-7 | Breast | IC50 values ranging from 1.1 to 2.4 μM. irjet.net |
| Pyridine-urea derivatives | MCF-7 | Breast | Compound 8n showed an IC50 of 1.88 μM, comparable to Doxorubicin. nih.gov |
| Pyrido[2,1-b] quinazoline derivatives | A549, NCI-H460 | Lung | Exhibited the highest cytotoxic action among the tested lines. arabjchem.org |
| Imidazo[1,2-a]pyridine derivatives | A549, MCF-7, MDA-MB-231 | Lung, Breast | Showed potent antitumour behaviour with IC50 values in the nanomolar to micromolar range. irjet.net |
| Pyridine-bridged combretastatin (B1194345) analogs | A549, MDA-MB-231 | Lung, Breast | Identified as potent agents capable of inhibiting cell survival and growth. chemijournal.com |
The anticancer activity of pyridine derivatives is mediated by their interaction with various cellular targets and pathways. ijsat.org A primary mechanism is the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, which prevents cancer cells from dividing and proliferating. nih.gov
Flow cytometry analyses have revealed that certain pyridine derivatives can cause cell cycle arrest at the G2/M or G0/G1 phases in cancer cell lines like A549 and MCF-7. arabjchem.orgirjet.net This cell cycle blockade is often followed by apoptosis. The induction of apoptosis can occur through the upregulation of pro-apoptotic proteins such as p53, Bax, and Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. qu.edu.qa
Furthermore, some pyridine-based anticancer agents have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to antimitotic activity. nih.gov Other derivatives function by inhibiting key signaling pathways, such as the JNK pathway, which is involved in apoptosis. nih.gov The ability of these compounds to interfere with multiple, crucial cellular processes highlights their potential as effective anticancer therapeutics. chemijournal.com
Enzyme Inhibition Studies
A key strategy in modern drug design is the targeted inhibition of enzymes that are vital for the survival and proliferation of pathogens or cancer cells. Derivatives of methyl 4-amino-5-bromopyridine-3-carboxylate have given rise to potent inhibitors of several important enzymes.
Pyridine-based compounds have proven to be effective inhibitors of a wide array of enzymes, including various kinases, succinate dehydrogenase (SDH), telomerase, urease, and carbonic anhydrases. jst.go.jpchemijournal.comnih.govmdpi.comnih.gov
In the context of cancer therapy, kinase inhibition is a particularly important mechanism. Pyridine derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov Pyridine-urea compounds, for example, have been shown to inhibit VEGFR-2 at micromolar concentrations. nih.gov Other derivatives target Epidermal Growth Factor Receptor (EGFR) kinases, which are often overactive in cancer cells. arabjchem.org
As an antifungal mechanism, pyridine carboxamides act as inhibitors of succinate dehydrogenase (SDH), disrupting fungal respiration. jst.go.jpnih.gov Additionally, other pyridine scaffolds have demonstrated potent inhibitory activity against the human telomerase enzyme, which is crucial for the immortal phenotype of cancer cells. nih.gov The diversity of enzymes targeted by these derivatives underscores the versatility of the pyridine scaffold in medicinal chemistry. nih.gov
| Derived Scaffold/Compound Class | Target Enzyme | Biological Context | Key Findings/Activity |
|---|---|---|---|
| Pyridine-urea derivatives | VEGFR-2 | Anticancer (Anti-angiogenesis) | Inhibited VEGFR-2 at micromolar IC50 values (e.g., 3.93 µM for compound 8e). nih.gov |
| Pyridine Carboxamide derivatives | Succinate Dehydrogenase (SDH) | Antifungal | Compound 3f showed SDH inhibition with an IC50 value of 5.6 mg/L. nih.govjst.go.jp |
| Pyridine-2-carboxylate derivatives | Telomerase | Anticancer | A 3,4-dichlorothiophenol (B146521) ester derivative showed the highest in vitro telomerase inhibitory activity. nih.gov |
| Pyridine Carbothioamide derivatives | Urease | Antibacterial | Compound Rx-6 showed significant activity with an IC50 of 1.07 µM. mdpi.com |
| Pyridine Thiazolidinone derivatives | Human Carbonic Anhydrase IX | Anticancer | Demonstrated potent enzyme inhibitory activity. chemijournal.com |
| Pyrido[2,1-b] quinazoline derivatives | EGFR Kinase | Anticancer | Showed analogous interactions to the known inhibitor erlotinib (B232) in docking studies. arabjchem.org |
Inactivation of Aminotransferases (e.g., GABA Aminotransferase) and Mechanistic Elucidation
Gamma-aminobutyric acid aminotransferase (GABA-AT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov Inhibition of GABA-AT leads to increased GABA levels in the brain, which can be a therapeutic strategy for neurological disorders such as epilepsy. nih.govnih.gov Derivatives of pyridine carboxylates can be designed as mechanism-based inactivators of GABA-AT. nih.gov
Mechanism-based inactivators are compounds that are initially unreactive but are transformed by the target enzyme into a reactive species that covalently binds to and inactivates the enzyme. nih.gov In the case of GABA-AT, this process often involves the PLP cofactor. Several mechanisms have been proposed for the inactivation of GABA-AT by different molecules. core.ac.uk For instance, some inactivators form a covalent adduct with the active site lysine (B10760008) and the PLP cofactor. core.ac.uk
One proposed mechanism, the "enamine pathway," involves the formation of an enamine intermediate after the initial reaction with the PLP cofactor. This enamine can then attack the enzyme-bound PLP, leading to irreversible inactivation. nih.gov Another mechanism involves the enzyme-catalyzed hydrolysis of a functional group on the inactivator, which generates a reactive species within the active site. nih.gov For example, the hydrolysis of a difluoromethylene group can lead to a conformational change in the enzyme, resulting in a tightly bound, noncovalent complex that inactivates the enzyme. osti.gov
The design of such inactivators derived from a this compound scaffold would involve the introduction of a latent reactive group that can be unmasked by the catalytic action of GABA-AT. The pyridine ring itself can serve as a core to which various functional groups capable of participating in these inactivation mechanisms can be attached.
Antagonism of Specific Protein Targets (e.g., WDR5)
The protein WD repeat-containing protein 5 (WDR5) is a crucial component of the mixed-lineage leukemia 1 (MLL1) complex, which is involved in the methylation of histone H3 on lysine 4. nih.gov The interaction between WDR5 and MLL1 is essential for the methyltransferase activity of the complex, and its dysregulation is linked to certain types of cancer. nih.gov Consequently, the development of small molecule antagonists of the WDR5-MLL1 interaction is a promising therapeutic strategy. nih.gov
Structure-activity relationship (SAR) studies have identified N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamides as potent antagonists of this protein-protein interaction. nih.gov Further optimization, guided by crystal structure data, has led to the development of highly potent antagonists. One such example is a compound with a dihydropyridine-3-carboxamide scaffold, demonstrating that pyridine derivatives can be effective in targeting the WDR5-MLL1 interaction. nih.gov
A key compound identified in these studies is OICR-9429 , which contains a 1,6-dihydropyridine-3-carboxamide core. nih.gov This compound was developed through optimization of a benzamide (B126) scaffold and was found to be a potent and selective chemical probe for studying the biological role of WDR5. nih.gov The development of OICR-9429 highlights the potential of pyridine-3-carboxylate derivatives as a starting point for designing WDR5 antagonists.
| Compound | Target | Activity | Key Structural Features |
|---|---|---|---|
| OICR-9429 | WDR5-MLL1 Interaction | Potent Antagonist (Kdisp < 100 nM) | 1,6-dihydropyridine-3-carboxamide core |
Receptor Modulation and Binding Affinity Studies
GABAA Receptor Positive Allosteric Modulation
The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. nih.govresearchgate.net Positive allosteric modulators (PAMs) of the GABAA receptor bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to sedative and anxiolytic effects. wikipedia.org
A wide variety of heterocyclic scaffolds, including those containing a pyridine ring, have been investigated as GABAA receptor modulators. nih.govresearchgate.net For instance, imidazo-pyridine derivatives have been evaluated as ligands for GABA receptors. nih.gov The functional SAR of these modulators is complex, with subtle changes in the chemical structure leading to significant differences in activity and selectivity for different GABAA receptor subtypes (e.g., α1, α2, α3-containing receptors). nih.gov
While specific derivatives of this compound as GABAA PAMs are not extensively documented in the provided context, the general principles of SAR for pyridine-containing modulators suggest that this scaffold could be a viable starting point for the design of new PAMs. Key considerations would include the nature and position of substituents on the pyridine ring to optimize interaction with the allosteric binding site on the GABAA receptor.
Angiotensin II Receptor Antagonism (AT1 and AT2)
The angiotensin II receptor plays a critical role in the regulation of blood pressure and cardiovascular homeostasis. Antagonists of the AT1 receptor are widely used as antihypertensive drugs. Pyridine derivatives have been successfully developed as potent and selective angiotensin II receptor antagonists. nih.gov
One notable example is KT3-579 , a competitive AT1 antagonist with a pA2 value of 9.31 and an IC50 of 3.09 nM, making it approximately 10 times more potent than losartan. nih.gov The structure of KT3-579 features a substituted pyridine ring, highlighting the importance of this scaffold in achieving high-affinity binding to the AT1 receptor. nih.gov Structure-activity relationship studies have shown that substitution at the 2-position of the pyridine ring is crucial for potent activity, with an optimal alkyl chain length of four carbons. nih.gov Furthermore, the introduction of a hydroxymethyl group at the 4-position can further increase potency. nih.gov
In addition to simple pyridine derivatives, fused heterocyclic systems containing a pyridine ring, such as pyrazolo[3,4-b]pyridines, have also been explored as AT1 receptor antagonists. nih.gov Several compounds from this series have shown nanomolar affinity for the AT1 receptor and potent antagonistic activity. nih.gov
| Compound | Target | Activity | Key Structural Features |
|---|---|---|---|
| KT3-579 | AT1 Receptor | Competitive Antagonist (pA2 = 9.31, IC50 = 3.09 nM) | Substituted pyridine with a butyl group at position 2 and a hydroxymethyl group at position 4 |
Muscarinic Receptor Orthosteric Antagonism, Focusing on M5 Selectivity
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that are involved in a wide range of physiological functions. There are five subtypes (M1-M5), and developing subtype-selective ligands has been a significant challenge due to the high degree of homology in their orthosteric binding sites. acs.orgnih.gov The M5 receptor, in particular, has emerged as a potential target for the treatment of addictive disorders. nih.govnih.gov
Orthosteric antagonists bind to the same site as the endogenous ligand, acetylcholine. nih.gov While many orthosteric antagonists bind to multiple mAChR subtypes with similar affinity, some progress has been made in developing M5-selective antagonists. nih.govnih.gov
One such compound, VU6019650 , has been identified as a novel M5 orthosteric antagonist with high potency (human M5 IC50 = 36 nM) and over 100-fold selectivity against the other human muscarinic receptor subtypes (M1-4). nih.gov Although the core structure of VU6019650 is not a simple pyridine, its development provides valuable insights into the structural requirements for achieving M5 selectivity. The design of selective orthosteric antagonists often involves exploiting subtle differences in the amino acid residues of the binding pocket across the different subtypes. For pyridine carboxylate derivatives to be developed as M5 selective antagonists, careful modification of the substituents on the pyridine ring would be necessary to achieve specific interactions with the M5 receptor's binding site.
Antiviral Properties of Pyridine Carboxylate Derivatives
Pyridine and its derivatives have demonstrated a broad spectrum of antiviral activities against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), respiratory syncytial virus (RSV), and coronaviruses. nih.govbenthamdirect.combenthamscience.comresearchgate.net The antiviral mechanisms of action for these compounds are diverse and can involve the inhibition of key viral enzymes or processes. nih.govbenthamdirect.com
Some of the mechanisms by which pyridine derivatives exert their antiviral effects include:
Inhibition of reverse transcriptase (RT) and polymerase, which are essential for viral replication. nih.govbenthamdirect.com
Inhibition of viral proteases, which are necessary for the maturation of viral particles. nih.gov
Suppression of viral thymidine (B127349) kinase. nih.gov
Inhibition of RNase H activity. nih.gov
Interference with viral entry and maturation. nih.gov
For example, certain pyridine-N-oxides have shown the potential to inhibit the main protease (3CLpro) of SARS-CoV-2. mdpi.com The structure-activity relationship of these antiviral pyridine derivatives is highly dependent on the specific virus and the target protein. The pyridine carboxylate scaffold provides a versatile platform for the synthesis of a wide range of derivatives with the potential for potent and selective antiviral activity.
Inhibition of Viral Replication (e.g., Bovine Viral Diarrhea Virus - BVDV)
Bovine Viral Diarrhea Virus (BVDV), a member of the Pestivirus genus in the Flaviviridae family, is a significant pathogen in cattle and serves as a valuable surrogate model for the study of Hepatitis C Virus (HCV) in humans. The search for specific inhibitors of BVDV replication has led to the investigation of various heterocyclic compounds. While direct studies on derivatives synthesized from this compound are not extensively documented in publicly available literature, the broader class of pyrimidine (B1678525) and fused pyrimidine derivatives has demonstrated notable anti-BVDV activity.
Research into pyrimidine derivatives has identified compounds with inhibitory effects against BVDV. For instance, certain pyrimidine molecules have been shown to interfere with the virus-induced cytopathic effect in Madin-Darby Bovine Kidney (MDBK) cells. The mechanism of action for many pestivirus inhibitors often involves targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Several non-nucleosidic inhibitors are known to bind to a "hot spot" within the fingertip domain of the RdRp, disrupting its function.
Although specific data for pyridopyrimidines derived from the title compound is sparse, the activity of related scaffolds suggests this is a promising area for future research. The structural features of the pyridopyrimidine core could allow it to interact with key residues in viral enzymes like the RdRp.
Activity against HIV-1 Integrase
A more extensively studied application for pyridine-based scaffolds is the inhibition of the Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN). This viral enzyme is essential for the replication cycle of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome. Inhibition of this step effectively halts viral proliferation. Notably, four of the five FDA-approved integrase inhibitors feature a pyridine moiety, highlighting the importance of this structural motif. nih.gov
Scaffolds derived from pyridine precursors, such as pyridopyrimidinones, have been investigated as HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds function by chelating essential metal ions (typically Mg²⁺) in the active site of the integrase enzyme, thereby blocking its catalytic activity. The design of these inhibitors often focuses on incorporating a metal-chelating pharmacophore into a scaffold that provides favorable interactions with the enzyme's active site.
One study detailed the optimization of a pyridopyrimidinone class of inhibitors that targeted the related HIV-1 RNase H enzyme, which shares structural similarities with the integrase. nih.gov Another line of research has focused on bridged tricyclic pyrimidinone carboxamides, which have shown excellent antiviral activity against both wild-type HIV-1 and strains that are resistant to first-generation integrase inhibitors like raltegravir (B610414) and elvitegravir. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Analysis of Pyridine-Based Derivatives
The biological activity of pyridine and pyridopyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds as antiviral agents.
For anti-BVDV activity, SAR studies on related heterocyclic inhibitors targeting the RdRp have provided key insights. The potency of these inhibitors is often influenced by substituents that can form specific interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's binding pocket. For example, in a series of pyrazolotriazolopyrimidinamine inhibitors, a stacking interaction between the aromatic ring system of the inhibitor and the side chain of a phenylalanine residue (F224) in the RdRp was identified as a key determinant of activity. This suggests that the aromatic nature of the pyridopyrimidine scaffold could be advantageous.
In the context of HIV-1 integrase inhibition, SAR is well-developed. The core scaffold must present a specific three-point pharmacophore capable of chelating the two magnesium ions in the enzyme's active site. Beyond this, modifications to the scaffold are used to enhance binding affinity and improve pharmacokinetic properties.
For pyrimidinone-based inhibitors, extensive SAR has been conducted. For example, in one series of dihydroxypyrimidine carboxamides, it was found that a p-fluorobenzylamide side chain was the optimal substituent for enzymatic inhibition. researchgate.net For bridged tricyclic pyrimidinone carboxamides, structural modifications to the bridging system and the carboxamide side chain were explored to improve potency against resistant viral strains. nih.gov
The table below summarizes key SAR findings for pyridine-based scaffolds against HIV-1 integrase.
| Scaffold/Series | Target | Key SAR Findings | Reference |
|---|---|---|---|
| Dihydroxypyrimidine Carboxamides | HIV-1 Integrase | The benzylamide moiety is crucial. A para-fluoro substitution on the benzyl ring provides optimal activity in enzymatic assays. | researchgate.net |
| Bridged Tricyclic Pyrimidinone Carboxamides | HIV-1 Integrase | The [3.2.2]-bridged tricyclic system is an advantageous chemotype. Modifications to this system can confer potent activity against wild-type and resistant (G140S/Q148H) viruses. | nih.gov |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-diones | HIV-1 Integrase & RNase H | Introduction of lipophilic alkyl groups at position 4 increases selectivity for integrase inhibition. | nih.gov |
| Pyridoxine Hydroxamic Acids | HIV-1 Integrase | Antiviral potency is dependent on the spacer between the pyridine ring and the aryl group, as well as the substituents on the aryl group. Halogenated aryl groups (e.g., 4-F-C₆H₅, 3-Cl-4-F-C₆H₄) showed the best results. | nih.gov |
These findings collectively underscore the versatility of the pyridine scaffold. The bromine atom at the 5-position and the carboxylate at the 3-position of the initial compound, this compound, provide synthetic handles for introducing a wide variety of substituents, allowing for the systematic exploration of the chemical space around the core to optimize antiviral activity.
Future Research Directions and Translational Perspectives in Pyridine Chemistry
Development of Novel Synthetic Routes and Green Chemistry Approaches for Sustainable Production
The industrial-scale production of functionalized pyridines, including methyl 4-amino-5-bromopyridine-3-carboxylate, necessitates the development of synthetic methodologies that are not only efficient but also environmentally benign. Future research will likely pivot towards novel synthetic strategies that align with the principles of green chemistry, minimizing waste and energy consumption.
One promising avenue is the exploration of multi-component one-pot reactions . These reactions, which combine three or more reactants in a single operation, offer a streamlined approach to complex molecular architectures, thereby reducing the number of synthetic steps and purification processes. The application of green catalysts , such as biocatalysts or earth-abundant metal catalysts, is another critical area of investigation. For instance, enzyme-based catalysts could offer high selectivity under mild reaction conditions, significantly reducing the environmental footprint of the synthesis.
Furthermore, the adoption of environmentally friendly solvents , like ionic liquids or deep eutectic solvents, can replace hazardous organic solvents traditionally used in pyridine (B92270) synthesis. mdpi.com Microwave-assisted and ultrasound-assisted synthesis are also gaining traction as energy-efficient techniques that can accelerate reaction times and improve yields. A notable advancement in sustainable pyridine production involves the thermo-catalytic conversion of glycerol (B35011), a byproduct of biodiesel production, with ammonia over zeolite catalysts. rsc.orgmdpi.com This approach exemplifies the potential for utilizing renewable feedstocks in the synthesis of valuable chemical intermediates.
| Synthetic Approach | Key Advantages | Relevance to Sustainable Production |
| Multi-component Reactions | Fewer steps, reduced waste, increased efficiency. | Aligns with principles of atom economy and process intensification. |
| Green Catalysts (e.g., biocatalysts) | High selectivity, mild reaction conditions, reduced toxicity. | Minimizes the use of hazardous materials and energy consumption. |
| Alternative Solvents (e.g., ionic liquids) | Low volatility, recyclability, potential for improved reactivity. | Reduces volatile organic compound (VOC) emissions and solvent waste. |
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, lower energy consumption. | Enhances energy efficiency and process throughput. |
| Renewable Feedstocks (e.g., glycerol) | Utilization of bio-based resources, reduced reliance on fossil fuels. | Contributes to a circular economy and reduces carbon footprint. |
Integration of Advanced Computational Design for Rational Drug Discovery
The integration of computational tools in the drug discovery pipeline has revolutionized the identification and optimization of lead compounds. For derivatives of this compound, in silico screening and molecular modeling will be instrumental in rationally designing novel therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of pyridine derivatives with their biological activities. By developing robust QSAR models, researchers can predict the potency of novel analogs and prioritize their synthesis, thereby saving time and resources. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide three-dimensional insights into the steric, electrostatic, and hydrophobic interactions that govern ligand-receptor binding.
Molecular docking simulations will be crucial in elucidating the binding modes of this compound derivatives within the active sites of target proteins. This information is invaluable for structure-based drug design, enabling the optimization of substituents to enhance binding affinity and selectivity. For instance, docking studies have been successfully used to design pyridine-based inhibitors for various therapeutic targets, including enzymes and receptors implicated in cancer and neurodegenerative diseases. rsc.orgnih.gov The application of these computational strategies will undoubtedly accelerate the discovery of new drug candidates derived from the this compound scaffold.
| Computational Technique | Application in Drug Discovery | Potential Impact |
| QSAR | Predicting biological activity based on chemical structure. | Prioritization of synthetic targets and resource optimization. |
| CoMFA/CoMSIA | 3D mapping of steric, electrostatic, and hydrophobic fields. | Understanding key structural features for ligand-receptor interactions. |
| Molecular Docking | Predicting binding modes and affinities of ligands to receptors. | Rational design of potent and selective inhibitors. |
| Homology Modeling | Building 3D models of target proteins with unknown structures. | Enabling structure-based drug design for novel targets. |
Broadening the Scope of Application Beyond Medicinal Chemistry to Materials Science and Catalysis
While the primary focus for many pyridine derivatives has been in medicinal chemistry, the unique electronic and structural properties of compounds like this compound make them attractive candidates for applications in materials science and catalysis.
In materials science , functionalized pyridines are utilized as building blocks for advanced materials with tailored properties. The pyridine ring can be incorporated into polymers to create materials with specific electronic, optical, or thermal characteristics. For example, pyridine-based polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The ability of the pyridine nitrogen to coordinate with metal ions also makes these compounds suitable for the development of novel liquid crystals and metal-organic frameworks (MOFs). Theoretical studies have even explored the potential of polynitro-bridged pyridine derivatives as high-energy materials. rsc.org
In the realm of catalysis , pyridine and its derivatives can act as ligands for transition metal catalysts, influencing their reactivity and selectivity. The electronic properties of the pyridine ring can be tuned by substituents, allowing for the fine-tuning of the catalyst's performance in various organic transformations. mdpi.com Furthermore, the pyridine nitrogen itself can act as a nucleophilic catalyst in reactions such as acylations. The development of polymer-supported pyridine ligands is an emerging area, offering the advantage of catalyst recyclability and simplified product purification. nih.gov The catalytic potential of this compound and its derivatives remains a largely unexplored but promising field of research.
| Field of Application | Role of Pyridine Derivatives | Potential Future Directions |
| Materials Science | Building blocks for polymers, liquid crystals, and MOFs. | Development of novel materials for electronics, optics, and energy storage. |
| Catalysis | Ligands for transition metal catalysts, nucleophilic catalysts. | Design of highly efficient and recyclable catalytic systems for sustainable chemical synthesis. |
Design and Synthesis of Targeted Probes for Biological System Investigations
The development of molecular probes that can selectively visualize and quantify biological molecules and processes is essential for advancing our understanding of cellular function and disease. The pyridine scaffold is a versatile platform for the design and synthesis of such targeted probes.
Fluorescent probes based on pyridine derivatives are of particular interest due to their potential applications in bioimaging. The photophysical properties of these probes, such as their absorption and emission wavelengths, can be modulated by altering the substituents on the pyridine ring. This allows for the creation of probes with specific spectral characteristics suitable for various imaging modalities. For example, pyridine-based fluorescent probes have been developed for the detection of metal ions, enzymes, and lipid droplets within living cells. rsc.orgmdpi.comnih.gov
The synthesis of enzyme-responsive fluorogenic probes is a particularly exciting area of research. These probes are designed to be non-fluorescent until they are acted upon by a specific enzyme, at which point they release a fluorescent reporter. This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes highly sensitive for detecting enzyme activity. semanticscholar.orgchemrxiv.org Given the reactive sites on this compound, it could serve as a core structure for the development of novel probes for a range of biological targets, contributing to a deeper understanding of complex biological systems.
| Type of Probe | Design Principle | Potential Application |
| Fluorescent Ion Probes | Chelation-enhanced fluorescence upon binding to specific metal ions. | Imaging and quantification of metal ion distribution in biological systems. |
| Enzyme-Responsive Probes | Enzymatic cleavage of a quenching group to release a fluorophore. | Real-time monitoring of enzyme activity in living cells and disease diagnosis. |
| Bioimaging Probes for Organelles | Lipophilic or targeted moieties for accumulation in specific cellular compartments. | Visualization of cellular structures and dynamics. |
| Two-Photon Absorbing Probes | Extended π-conjugated systems for enhanced two-photon absorption. | Deep-tissue imaging with reduced photodamage. nih.gov |
Q & A
Q. Advanced Considerations :
- Catalyst Optimization : Palladium or copper catalysts may enhance substitution efficiency for the amino group .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
- Yield Variables : Temperature (60–80°C for bromination), solvent polarity (DMF for substitution), and stoichiometric ratios (1:1.2 for bromine:pyridine) significantly impact yields .
How does the bromine substituent at the 5-position influence the compound’s reactivity in nucleophilic substitution reactions?
Basic Reactivity :
The electron-withdrawing bromine atom activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions. Common reactions include:
- Amination : Replacement of bromine with amines (e.g., NH₃, alkylamines) under basic conditions .
- Suzuki Coupling : Cross-coupling with boronic acids using Pd catalysts .
Q. Advanced Mechanistic Insights :
- Kinetic vs. Thermodynamic Control : Reaction conditions (e.g., temperature, solvent) dictate whether substitution occurs at the bromine site or other positions. For example, DMF at 100°C favors amination at the 5-position .
- Steric Effects : Bulky nucleophiles may prefer substitution at less hindered positions, requiring tailored catalysts (e.g., Pd(PPh₃)₄) .
What analytical techniques are most effective for characterizing this compound, and how can spectral data resolve structural ambiguities?
Q. Basic Characterization :
Q. Advanced Applications :
- X-ray Crystallography : Resolves positional isomers (e.g., bromine at 5- vs. 6-position) .
- IR Spectroscopy : Differentiates ester C=O (1700–1750 cm⁻¹) from amide C=O (1650–1700 cm⁻¹) in derivatives .
How do structural modifications (e.g., substituent variations) affect the compound’s biological activity?
Q. Basic Structure-Activity Relationships :
- Amino Group : Essential for hydrogen bonding with biological targets (e.g., enzymes). Methylation reduces polarity, altering membrane permeability .
- Bromine : Enhances electrophilicity, enabling covalent interactions with thiol groups in proteins .
Q. Advanced Research Design :
- In Silico Docking : Predict binding affinities to targets like kinase enzymes using software (e.g., AutoDock Vina) .
- Derivative Libraries : Synthesize analogs (e.g., 5-iodo or 5-chloro) to compare inhibitory potency in enzyme assays .
What strategies address contradictions in reported reaction outcomes (e.g., unexpected byproducts or low yields)?
Q. Basic Troubleshooting :
- Byproduct Analysis : Use TLC or HPLC to identify intermediates (e.g., dehalogenated products) .
- Solvent Optimization : Switch from DMF to THF if hydrolysis competes with substitution .
Q. Advanced Methodologies :
- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and guide condition optimization .
What are the applications of this compound in medicinal chemistry, and how is its pharmacokinetic profile optimized?
Q. Basic Applications :
- Scaffold for Drug Discovery : Used in designing kinase inhibitors (e.g., EGFR, VEGFR) due to pyridine’s π-stacking ability .
- Prodrug Development : Ester groups improve solubility; hydrolysis in vivo releases active carboxylic acids .
Q. Advanced Optimization :
- LogP Adjustments : Introduce fluorine or methyl groups to balance lipophilicity (target LogP ~2–3) .
- Metabolic Stability : Deuterate the methyl group to slow CYP450-mediated oxidation .
How does this compound compare to structurally similar bromopyridine derivatives in catalytic applications?
Q. Basic Comparisons :
Q. Advanced Studies :
- Catalytic Cycles : Pd-catalyzed cross-coupling efficiency is higher for bromopyridines than chloropyridines (lower activation energy) .
- Electronic Effects : Hammett constants (σ) quantify electron-withdrawing effects of substituents on reaction rates .
What safety and handling protocols are recommended for this compound in laboratory settings?
Q. Basic Protocols :
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
- PPE : Use nitrile gloves and fume hoods to avoid skin contact/inhalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
